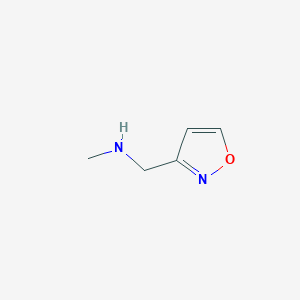
3,4-二氨基吡啶-2-醇
描述
3,4-Diaminopyridine is a compound that has been extensively studied due to its ability to block potassium channels with high potency. It has been found to be significantly more effective than 4-aminopyridine, with dissociation constants estimated to be 5.8 micron and 0.7 micron for external and internal applications, respectively. This makes it a valuable tool for the study of membrane ionic channels .
Synthesis Analysis
The synthesis of 3,4-diaminopyridine derivatives has been achieved through various methods. One approach involves the reaction of 3,4-diaminopyridine with other compounds to form Schiff bases, which are characterized by their hydrogen-bonded dimer structures in the crystalline state . Another method includes the recyclization of the pyridine ring to create diamino substituted pyrano[3,4-c]pyridines, which have shown antimicrobial activity . Additionally, the synthesis of 3,4-diaminopyridinium salts has been reported, which provides insight into the influence of protonation on the compound's properties .
Molecular Structure Analysis
The molecular structure of 3,4-diaminopyridine and its derivatives has been elucidated using techniques such as single crystal X-ray diffraction. These studies have revealed noncentrosymmetric space groups and the presence of 3D networks in the crystal structures. The effects of protonation on the optical and magnetic properties have been explored, showing significant changes in the properties of the compound . The crystal structures also demonstrate the presence of hydrogen bonds, which play a crucial role in the stability and interactions of the molecules .
Chemical Reactions Analysis
3,4-Diaminopyridine undergoes various chemical reactions to form different derivatives. For instance, it can react with other compounds to form Schiff bases, which are stabilized by intermolecular hydrogen bonds . The compound's reactivity under oxidative stress has been studied, revealing that the salt form is more stable than the molecular form. The degradation pathways and the chemical structures of the degradation products have been hypothesized, providing insights into the stability and potential pharmaceutical applications of 3,4-diaminopyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-diaminopyridine and its derivatives have been characterized using spectroscopic methods, thermal analysis, and quantum chemical calculations. These studies have provided detailed information on the vibrational data, electronic spectra, and thermal stability of the compounds. The crystal structures have revealed the importance of hydrogen bonding and π-π interactions in the stability and assembly of the molecules . The salt forms of 3,4-diaminopyridine have been shown to have better stability under oxidative conditions, which is crucial for the development of pharmaceutical formulations .
科学研究应用
钾离子通道阻滞剂
3,4-二氨基吡啶已被发现是乌贼轴突膜中钾离子通道的一种高效且选择性阻滞剂,其效力约为 4-氨基吡啶的 50 倍。这一特性使其成为研究膜离子通道的宝贵工具 (Kirsch & Narahashi, 1978)。
稳定性和降解研究
3,4-二氨基吡啶的稳定性研究(离子化和非离子化形式)表明,与分子形式相比,盐形式在氧化应激条件下更稳定。这一发现对于药物制剂和药物开发至关重要 (Raust et al., 2007)。
合成和表征
3,4-二氨基吡啶参与了潜在抗癌剂的合成,特别是咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶,突出了其在药物化学中的潜力 (Temple et al., 1987)。
酰基转移催化剂
3,4-二氨基吡啶的衍生物已被合成并评估为酰基转移反应的催化剂。这些发现对于有机合成和催化领域具有重要意义 (Held, Xu & Zipse, 2007)。
晶体结构和固态性质
对 3,4-二氨基吡啶双氢磷酸盐的晶体结构和固态性质的研究,特别是与其他二氨基吡啶盐的比较,有助于理解其物理和化学性质,这对于药物开发至关重要 (Mahé et al., 2013)。
席夫碱合成
3,4-二氨基吡啶已被用于不对称席夫碱的合成,为有机和超分子化学领域提供了见解 (Opozda et al., 2006)。
光谱和结构阐明
通过光谱和结构阐明对 3,4-二氨基吡啶及其氢酒石酸盐的研究扩展了对其化学性质的理解。这些信息对于科学研究和药物应用都至关重要 (Koleva et al., 2008)。
非谐振动分析
通过密度泛函理论计算对 3,4-二氨基吡啶进行非谐振动分析,提供了有关其分子结构和振动性质的详细信息。此类研究在理论和计算化学领域至关重要 (Karpagam et al., 2010)。
作用机制
Target of Action
3,4-Diaminopyridin-2-ol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential in neurons. By blocking these channels, Amifampridine prolongs the action potential and increases presynaptic calcium concentrations .
Mode of Action
Amifampridine acts as a quaternary ammonium compound that blocks presynaptic potassium channels . This blockade subsequently prolongs the action potential and increases presynaptic calcium concentrations . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by Amifampridine involves the release of acetylcholine at the neuromuscular junction . In Lambert-Eaton myasthenic syndrome (LEMS), antibodies against presynaptic P/Q-type voltage-gated calcium channels lead to decreased presynaptic calcium levels and reduced release of acetylcholine . By blocking potassium channels, Amifampridine prolongs the action potential, leading to increased calcium influx and enhanced acetylcholine release .
Pharmacokinetics
Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . About 19% of the total renally-excreted dose is in the parent drug form, and about 74-81.7% of the dose is in its metabolite form . The pharmacokinetics and systemic exposure to Amifampridine are affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype .
Result of Action
The primary result of Amifampridine’s action is the improvement of symptoms in patients with LEMS . In phase III clinical trials of adult patients with LEMS, treatment with Amifampridine significantly improved symptoms of LEMS compared to placebo . Specifically, the quantitative myasthenia gravis (QMG) score showed a significant decrease (improvement) of 2.76 points . Moreover, the overall mean compound muscle action potentials (CMAP) amplitude improved significantly .
Action Environment
The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine
安全和危害
属性
IUPAC Name |
3,4-diamino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKBUHNIZPKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633930 | |
| Record name | 3,4-Diaminopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33631-02-6 | |
| Record name | 3,4-Diaminopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diaminopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)










![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)